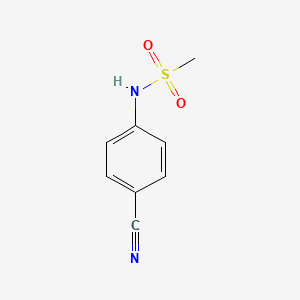

4-(Methanesulfonylamino)benzonitrile

Número de catálogo B1363403

Peso molecular: 196.23 g/mol

Clave InChI: BRDHOCVMWSXEHI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05051423

Procedure details

Dissolve 50.3 g (0.426 mol) 4-aminobenzonitrile in 250 mL CH2Cl2with 36 mL (0.445 mol) pyridine. Chill the solution with an ice/MeOH bath and add 34 mL (0.42 mol) methanesulfonyl chloride dropwise, maintaining the reaction temperature below 0° C. Stir the reaction mixture under N2 for 20 h at ambient temperature. After this time, filter thereaction mixture and extract with 3×250 mL 1 N NaOH. Acidify the aqueous layer with concentrated HCl to pH=7. Filter the precipitate to provide the title compound.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:3][CH:4]=1)#[N:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

36 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

34 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the reaction mixture under N2 for 20 h at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Chill the solution with an ice/MeOH bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction temperature below 0° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After this time, filter

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

mixture and extract with 3×250 mL 1 N NaOH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the precipitate

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |